molecular formula C16H24ClNO2 B2824265 3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride CAS No. 1609400-60-3

3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride

Cat. No.: B2824265
CAS No.: 1609400-60-3
M. Wt: 297.82
InChI Key: LRGKFDRKSWDFIC-UHFFFAOYSA-N
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Description

3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride is a synthetic organic compound characterized by a benzaldehyde core substituted with a 4-(1-piperidinyl)butoxy group and a hydrochloride salt. This compound is primarily utilized in research settings, often as an intermediate in drug discovery or for structure-activity relationship (SAR) studies . Its molecular formula is C₁₆H₂₄ClNO₂, with a molecular weight of 297.82 g/mol (calculated based on structural analogs in ).

Properties

IUPAC Name

3-(4-piperidin-1-ylbutoxy)benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c18-14-15-7-6-8-16(13-15)19-12-5-4-11-17-9-2-1-3-10-17;/h6-8,13-14H,1-5,9-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGKFDRKSWDFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC=CC(=C2)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride typically involves the reaction of 4-(1-piperidinyl)butanol with 3-formylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-[4-(1-Piperidinyl)butoxy]benzoic acid.

    Reduction: 3-[4-(1-Piperidinyl)butoxy]benzyl alcohol.

    Substitution: Various substituted derivatives of the piperidine ring.

Scientific Research Applications

3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C16H24ClNO2 and a molecular weight of 297.82 g/mol. It features a piperidinyl group attached to a butoxy chain, which is connected to a benzaldehyde moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Potential Applications

This compound has several potential applications. Its unique structure may be useful in pharmaceutical development. The compound can be used in synthesizing related compounds or modifying the existing structure for enhanced biological activity.

Scientific Research Applications

Interaction studies suggest that this compound interacts with biological targets. Initial investigations suggest its potential in targeted drug development, particularly in neuropharmacology.

Pharmaceutical Development

The compound's structure may lend itself to distinct biological activities, making it a candidate for targeted drug development in neuropharmacology. Further research is needed to confirm these interactions and their implications for therapeutic use.

Structural Analogs

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Aspects
4-DimethylaminobenzaldehydeDimethylamino group on benzaldehydeKnown for its use in colorimetric assays
2-(4-Piperidinyl)ethanolPiperidine attached to an ethanol moietyExhibits sedative properties
3-ButoxybenzaldehydeButoxy group on benzaldehydeSimpler structure, less biological activity

Mechanism of Action

The mechanism of action of 3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzaldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with piperidine-containing derivatives and benzaldehyde/benzothiazole-based molecules. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-[4-(1-Piperidinyl)butoxy]benzaldehyde HCl C₁₆H₂₄ClNO₂ 297.82* Benzaldehyde + 4-(piperidinyl)butoxy chain; hydrochloride salt
4-[3-(3-Methylpiperidinyl)propoxy]benzaldehyde HCl C₁₆H₂₄ClNO₂ 297.82 Benzaldehyde + 3-(3-methylpiperidinyl)propoxy chain; shorter chain length vs. target
Dyclonine Hydrochloride C₁₈H₂₈ClNO₂ 333.88 Propanone core + 4-butoxyphenyl and piperidinyl groups; ketone functional group
UNC9994 Hydrochloride C₂₁H₂₃Cl₃N₂OS 457.84 Benzothiazole core + dichlorophenyl-piperidinylpropoxy chain; dual halogen substitution

Notes:

  • Functional Groups : Unlike Dyclonine (a ketone), the benzaldehyde group in the target compound could influence reactivity and target binding .
  • Halogenation : UNC9994’s dichlorophenyl group increases molecular weight and may enhance receptor affinity but also toxicity risks .

Pharmacological and Research Implications

  • Piperidine Derivatives : Piperidine-containing compounds (e.g., Haloperidol in ) often target neurotransmitter receptors (e.g., dopamine, serotonin). The target compound’s unmodified piperidine ring may favor interactions with similar receptors, though its benzaldehyde group could shift selectivity .
  • Solubility and Bioavailability : The hydrochloride salt form improves aqueous solubility, a critical factor for in vivo efficacy. This contrasts with neutral analogs like M11939 (), which may require formulation adjustments .

Recommendations for Future Research :

  • Conduct receptor-binding assays to compare affinity with analogs like Haloperidol or M100907 .
  • Evaluate pharmacokinetic properties (e.g., logP, half-life) relative to propoxy-chain derivatives .
  • Explore synthetic modifications, such as halogenation or methyl-group addition, to optimize SAR outcomes.

Biological Activity

3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidinyl group connected to a butoxy chain and a benzaldehyde moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.

  • Molecular Formula : C16H24ClNO2
  • Molecular Weight : 297.82 g/mol
  • Structure : The compound features a piperidine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Interaction : The piperidine ring can bind to neurotransmitter receptors, potentially modulating their activity. This includes interactions with serotonin receptors, which are crucial in mood regulation and cognitive functions.
  • Enzyme Modulation : The benzaldehyde moiety may form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. This mechanism is vital for compounds targeting cancer cell proliferation and survival pathways .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that related piperidine derivatives can selectively induce apoptosis in neoplastic cells while sparing normal cell lines. The cytotoxic effects are often quantified using the CC50 value, which indicates the concentration required to inhibit cell growth by 50%:

CompoundCell LineCC50 (µM)
This compoundHSC-2Submicromolar
Similar Piperidine DerivativeHL-60Submicromolar
Control CompoundNormal Cell Line>10 µM

These findings suggest that the compound could be developed as an anticancer agent due to its selective toxicity toward malignant cells .

Neuropharmacological Effects

The piperidine structure also implies potential neuropharmacological applications. Studies have highlighted that similar compounds can influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways:

  • Serotonin Receptors : The compound may act as an agonist or antagonist at various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A), which play significant roles in mood regulation and anxiety.
  • Cognitive Enhancement : Preliminary data suggest that the compound could enhance cognitive functions by modulating neurotransmitter release and receptor sensitivity .

Case Studies

A detailed investigation into the biological activity of this compound was conducted in vitro using various cancer cell lines. The results demonstrated:

  • Selectivity for Cancer Cells : The compound showed significantly lower toxicity against normal fibroblast cells compared to cancerous cells.
  • Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis in cancer cells, as evidenced by Annexin V staining.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-[4-(1-piperidinyl)butoxy]benzaldehyde hydrochloride?

  • Methodological Answer : Synthesis optimization requires attention to reaction conditions (e.g., temperature, solvent polarity), stoichiometric ratios of intermediates, and catalysts. For example, piperidine-containing intermediates often require controlled pH to prevent premature hydrolysis . Multi-step protocols, such as coupling benzaldehyde derivatives with piperidine-containing alkyl chains, may involve protecting groups (e.g., ethyl esters) to enhance yield and purity . Purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt form .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirms structural integrity, particularly the benzaldehyde proton (δ ~10 ppm) and piperidine ring protons (δ 1.5–3.5 ppm) .
  • HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion for C₁₆H₂₄ClNO₂) .
  • FTIR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, piperidine N-H bends) .
  • Elemental Analysis : Verifies Cl⁻ content in the hydrochloride salt .

Q. How should researchers assess the compound’s stability under experimental conditions?

  • Methodological Answer : Stability studies should evaluate:

  • pH Sensitivity : Hydrolysis of the aldehyde or piperidine groups in acidic/basic buffers .
  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • Light Sensitivity : UV-Vis spectroscopy to monitor degradation under light exposure .
  • Long-Term Storage : Lyophilization for solid-state storage at –20°C in desiccated environments .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., receptor binding vs. cytotoxicity) be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., radioligand binding, cell viability) .
  • Off-Target Screening : Use kinase panels or GPCR arrays to identify non-specific interactions .
  • Structural Analog Comparison : Test derivatives (e.g., fluorobenzyl or ethoxy variants) to isolate functional groups responsible for activity .
  • In Silico Modeling : Docking studies with target receptors (e.g., σ-1 or opioid receptors) to rationalize binding discrepancies .

Q. What strategies are effective for studying the compound’s pharmacokinetics (PK) in preclinical models?

  • Methodological Answer :

  • ADME Profiling :
  • Absorption : Caco-2 cell permeability assays .
  • Metabolism : Liver microsome assays to identify cytochrome P450-mediated oxidation .
  • In Vivo PK : Radiolabeled compound (³H or ¹⁴C) tracking in plasma and tissues via LC-MS/MS .
  • BBB Penetration : Brain-to-plasma ratio studies in rodent models .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?

  • Methodological Answer :

  • Core Modifications :
  • Piperidine Substituents : Introduce methyl or fluoro groups to enhance lipophilicity or metabolic stability .
  • Linker Optimization : Replace butoxy with shorter (ethoxy) or rigid (propargyl) spacers to alter conformational flexibility .
  • Bioisosteric Replacement : Substitute the benzaldehyde with a ketone or nitrile group to modulate electrophilicity .
  • Pharmacophore Mapping : QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Q. What are the best practices for ensuring safe handling in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
  • Waste Disposal : Incinerate via hazardous waste protocols due to potential amine toxicity .

Key Notes

  • Advanced questions emphasize mechanistic and translational research.
  • Methodological answers integrate synthesis, characterization, and biological validation workflows.

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